8-(1-Azepanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Description
8-(1-Azepanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine dione characterized by substituents at the 1-, 3-, 7-, and 8-positions of its core structure. The molecule features:
- 1- and 3-positions: Methyl groups, which are common in xanthine derivatives like theophylline and caffeine, contributing to metabolic stability and receptor binding .
- 8-position: A 1-azepanyl (7-membered azacycloheptane) group, distinguishing it from smaller heterocyclic substituents (e.g., piperidinyl or piperazinyl) seen in related compounds. This larger ring may influence binding kinetics due to increased conformational flexibility .
The compound’s molecular formula is C₂₃H₂₉N₅O₂, with a molecular weight of 415.52 g/mol (ChemSpider ID: 329703-28-8) .
Properties
CAS No. |
477333-77-0 |
|---|---|
Molecular Formula |
C21H27N5O2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
8-(azepan-1-yl)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C21H27N5O2/c1-15-8-10-16(11-9-15)14-26-17-18(23(2)21(28)24(3)19(17)27)22-20(26)25-12-6-4-5-7-13-25/h8-11H,4-7,12-14H2,1-3H3 |
InChI Key |
GWMSRCVMTDOXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Biological Activity
8-(1-Azepanyl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (CAS: 477333-77-0) is a compound that belongs to the purine derivatives class. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H27N5O2
- Molecular Weight : 365.48 g/mol
- CAS Number : 477333-77-0
- Chemical Structure : The compound features a purine core with various substituents that influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies show that it may have antidepressant-like effects in animal models by modulating serotonin receptors .
- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in vitro .
- Neuroprotective Effects : There is evidence suggesting neuroprotective properties against oxidative stress-induced neuronal damage .
Case Studies and Research Findings
- Study on Antidepressant Effects :
- Anti-inflammatory Research :
- Neuroprotection Study :
Data Table of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Purine-2,6-dione derivatives are extensively modified to optimize pharmacological properties. Key comparisons include:
Key Observations :
- 8-Position Diversity: The 1-azepanyl group in the target compound contrasts with smaller rings (e.g., piperidinyl in Linagliptin) or linear chains (e.g., alkylamino groups in ). Larger rings like azepanyl may enhance binding to proteins with extended hydrophobic pockets .
- Activity Trends : Piperazinyl and morpholinyl derivatives (e.g., ) exhibit vasodilatory and antiarrhythmic activities, suggesting that nitrogen-rich substituents at the 8-position favor cardiovascular effects. In contrast, the target compound’s azepanyl group may prioritize neurological or anti-inflammatory targets .
Pharmacological Potential
- Anticholinesterase Activity : Caffeine-piperidine hybrids (e.g., compound 2b in ) show potent AChE inhibition, implying that the target’s azepanyl group could modulate similar pathways .
- Antiarrhythmic Effects : Piperazinyl derivatives in exhibit prophylactic antiarrhythmic activity (ED₅₀ = 55.0), suggesting that the target’s 4-methylbenzyl group might enhance cardiac safety profiles .
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